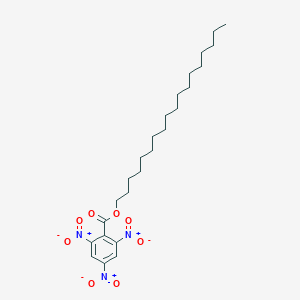
Octadecyl 2,4,6-trinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl 2,4,6-trinitrobenzoate is an organic compound with the molecular formula C₂₅H₃₉N₃O₈ and a molecular weight of 509.5925 g/mol It is an ester derived from benzoic acid, specifically 2,4,6-trinitrobenzoic acid, and octadecanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octadecyl 2,4,6-trinitrobenzoate typically involves the esterification of 2,4,6-trinitrobenzoic acid with octadecanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors. The purification process may involve multiple steps, including distillation and crystallization, to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Octadecyl 2,4,6-trinitrobenzoate undergoes various chemical reactions, including:
Substitution: The nitro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Nucleophiles in an appropriate solvent, often under mild heating.
Major Products:
Hydrolysis: 2,4,6-trinitrobenzoic acid and octadecanol.
Reduction: 2,4,6-triaminobenzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Octadecyl 2,4,6-trinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Octadecyl 2,4,6-trinitrobenzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Octadecyl benzoate: Similar ester structure but lacks the nitro groups.
2,4,6-trinitrobenzoic acid: The parent acid without the octadecyl ester group.
Octadecyl 4-nitrobenzoate: Contains only one nitro group instead of three.
Uniqueness: Octadecyl 2,4,6-trinitrobenzoate is unique due to the presence of three nitro groups, which impart distinct chemical properties such as increased reactivity and potential for multiple functionalizations. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
53848-85-4 |
|---|---|
Molecular Formula |
C25H39N3O8 |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
octadecyl 2,4,6-trinitrobenzoate |
InChI |
InChI=1S/C25H39N3O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-36-25(29)24-22(27(32)33)19-21(26(30)31)20-23(24)28(34)35/h19-20H,2-18H2,1H3 |
InChI Key |
CGORFWQDTSXTMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




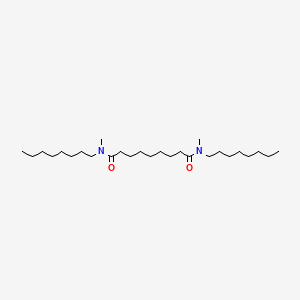
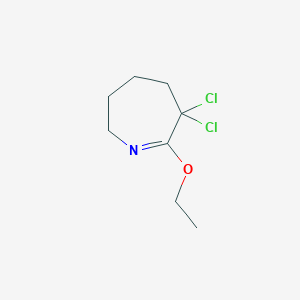

![2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B14639271.png)
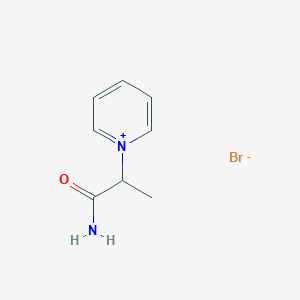
![3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile](/img/structure/B14639282.png)
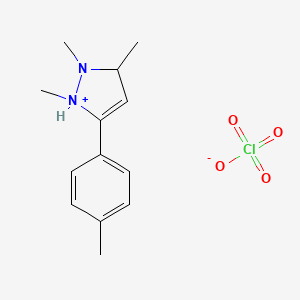
![Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy-](/img/structure/B14639305.png)




